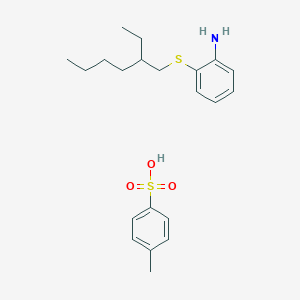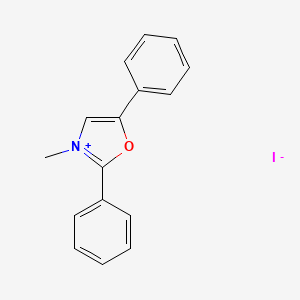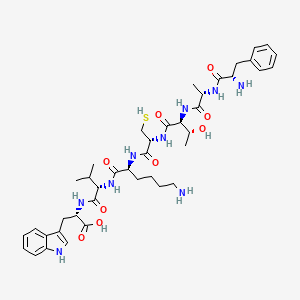![molecular formula C11H16N2O4S B14191431 N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide CAS No. 919996-83-1](/img/structure/B14191431.png)
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxy group, a sulfamoyl group, and a phenylethyl group attached to a propanamide backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide typically involves the reaction of 3-chloropropanamide with N-hydroxy-2-phenylethylsulfamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxo-3-[(2-phenylethyl)sulfamoyl]propanamide.
Reduction: Formation of N-hydroxy-3-[(2-phenylethyl)amino]propanamide.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfamoyl group can interact with enzyme active sites, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, contributing to its overall biological activity.
Comparación Con Compuestos Similares
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can be compared with other similar compounds, such as:
N-Hydroxy-3-[(2-phenylethyl)amino]propanamide: Similar structure but with an amino group instead of a sulfamoyl group, leading to different reactivity and biological activity.
N-Hydroxy-3-[(2-phenylethyl)carbamoyl]propanamide: Contains a carbamoyl group, which may alter its chemical properties and interactions with biological targets.
Propiedades
Número CAS |
919996-83-1 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
N-hydroxy-3-(2-phenylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C11H16N2O4S/c14-11(13-15)7-9-18(16,17)12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14) |
Clave InChI |
XZZSUHFOHOMGAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNS(=O)(=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)

![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)

![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)

![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)

![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)
![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)

